molecular formula C25H20N4O4 B2656253 3-(2-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1357851-41-2

3-(2-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2656253
CAS RN: 1357851-41-2
M. Wt: 440.459
InChI Key: QSDNLWBSCHCVON-UHFFFAOYSA-N
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Description

Quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .


Synthesis Analysis

The syntheses of quinazolinones will be classified into the following three categories based on the substitution patterns of the ring system: 2-Substituted-4 (3H)-quinazolinones, 3-Substituted-4 (3H)-quinazolinones, 2,3-Disubstituted-4 (3H)-quinazolinones . The most common approach involves amidation of 2-aminobenzoic acid derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C25H20N4O4. The molecular weight is 440.459.


Chemical Reactions Analysis

Chemical reactions of 4 (3H)-quinazolinone derivatives and the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel bioactive compounds, including those with a 1,2,4-oxadiazole ring, are crucial in understanding the potential applications of 3-(2-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione. Research by Maftei et al. (2013) demonstrated the synthesis of 1,2,4-oxadiazole natural product analogs starting from aniline derivatives, showcasing the potential for developing antitumor agents (Maftei et al., 2013).

Receptor Binding and Pharmacological Studies

Investigations into 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as AMPA and kainate receptor antagonists reveal the significance of the quinazoline scaffold in designing receptor-selective drugs. The study by Colotta et al. (2006) highlights the importance of substituents on the quinazoline core for achieving high affinity and selectivity towards specific receptors, providing insights into the molecular design of new therapeutic agents (Colotta et al., 2006).

Catalytic Applications in Organic Synthesis

The development of catalytic methods for synthesizing quinazoline-2,4-diones represents another significant area of research. Chen et al. (2020) reported a one-pot synthesis approach facilitated by 4-dimethylaminopyridine (DMAP), highlighting the versatility of quinazoline derivatives in organic synthesis and their potential applications in the preparation of complex molecules (Chen et al., 2020).

Antimicrobial and Antimalarial Activities

The antimicrobial and antimalarial activities of quinazoline derivatives are also noteworthy. Research on fluoroquinolone and quinazolinedione activities against Mycobacterium smegmatis by Malik et al. (2011) and the synthesis of antimalarial agents by Rice (1976) demonstrate the potential of quinazoline scaffolds in addressing infectious diseases (Malik et al., 2011); (Rice, 1976).

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-7-3-5-9-18(15)22-27-23(33-28-22)16-11-12-19-20(13-16)26-25(31)29(24(19)30)14-17-8-4-6-10-21(17)32-2/h3-13H,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDNLWBSCHCVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

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